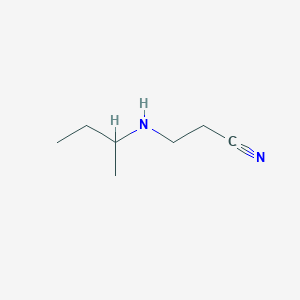
3-(Sec-butylamino)propanenitrile
概要
説明
準備方法
3-(Sec-butylamino)propanenitrile can be synthesized by reacting sec-butylamine with acrylonitrile under appropriate conditions . The reaction typically involves the use of hydrogen gas and a suitable catalyst at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-(Sec-butylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
科学的研究の応用
3-(Sec-butylamino)propanenitrile is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 3-(Sec-butylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The sec-butylamino group may also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function .
類似化合物との比較
3-(Sec-butylamino)propanenitrile can be compared with other similar compounds such as:
3-(Butylamino)propanenitrile: Similar structure but with a butyl group instead of a sec-butyl group.
3-(Isobutylamino)propanenitrile: Contains an isobutyl group, leading to different steric and electronic properties.
3-(Tert-butylamino)propanenitrile: Features a tert-butyl group, which significantly affects its reactivity and interactions due to steric hindrance.
These comparisons highlight the unique properties of this compound, such as its specific steric and electronic characteristics, which influence its reactivity and applications in various fields.
生物活性
- Molecular Formula : C7H14N2
- Molecular Weight : 126.2 g/mol
- IUPAC Name : 3-(butan-2-ylamino)propanenitrile
- SMILES Notation : CCC(C)NCCC#N
Aminonitriles, including 3-(sec-butylamino)propanenitrile, are known to interact with various enzymes and biological targets. The compound may exhibit inhibitory activity against specific enzymes by binding to their active sites. This mechanism is common among aminonitriles, which have been studied for their potential as therapeutic agents in various contexts.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, similar compounds have shown promising results in several areas:
- Anticancer Properties : Some aminonitriles have demonstrated anticancer effects in preclinical studies, suggesting that this compound may also possess similar properties based on its structural features.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored further for therapeutic applications, particularly in conditions where enzyme modulation is beneficial.
Case Study: Structure-Activity Relationship (SAR)
A study on related aminonitriles indicated that variations in alkyl chain length and branching significantly influenced biological activity. For instance, compounds with branched alkyl chains showed enhanced potency against certain cancer cell lines compared to their straight-chain counterparts. This suggests that this compound could be evaluated for similar activities:
| Compound | Structure Type | Activity Level |
|---|---|---|
| Straight-chain aminonitrile | Linear | Moderate |
| Branched-chain aminonitrile | Branched | High |
Applications in Medicinal Chemistry
The structural features of this compound suggest its potential utility in drug discovery:
- Drug Development : Given the promising activities of related compounds, further investigation into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
- Biochemical Research : The compound may serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular responses.
特性
IUPAC Name |
3-(butan-2-ylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEBBRPGHWEYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















